molecular formula C22H19F3N2O2 B2438623 N-(2-ethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 923174-97-4

N-(2-ethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2438623
CAS No.: 923174-97-4
M. Wt: 400.401
InChI Key: URBYBCODAUPPIO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide: is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with the 2-ethylphenyl group: This can be done using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2-ethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-oxo-1-{[4-chlorophenyl]methyl}-1,2-dihydropyridine-3-carboxamide
  • N-(2-ethylphenyl)-2-oxo-1-{[4-methylphenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in N-(2-ethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c1-2-16-6-3-4-8-19(16)26-20(28)18-7-5-13-27(21(18)29)14-15-9-11-17(12-10-15)22(23,24)25/h3-13H,2,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBYBCODAUPPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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